4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, starting with the preparation of the pyridazinyl and pyrrolo[3,4-c]pyrrole moieties. The key steps include:
Formation of the Pyridazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Construction of the Pyrrolo[3,4-c]pyrrole Core: This involves the annulation of the pyrrole ring, which can be done using intramolecular cyclization reactions.
Coupling of the Two Moieties:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrrole Derivatives: These compounds share the pyrrolo[3,4-c]pyrrole core and have similar electronic properties.
Pyridazinyl Compounds: Compounds with the pyridazinyl moiety exhibit similar reactivity and potential biological activity.
Uniqueness
What sets 4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide apart is its combination of these two moieties, which may confer unique properties in terms of stability, reactivity, and biological activity.
Properties
IUPAC Name |
4-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-25(2)31(29,30)19-7-5-16(6-8-19)22(28)27-13-17-11-26(12-18(17)14-27)21-10-9-20(23-24-21)15-3-4-15/h5-10,15,17-18H,3-4,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKFATBDRSFMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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